molecular formula C5H3BrF3N3 B1630309 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine CAS No. 65717-66-0

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine

Cat. No. B1630309
CAS RN: 65717-66-0
M. Wt: 242 g/mol
InChI Key: QEKOTXHCHASOFR-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine is a chemical compound with the molecular formula C5H3BrF3N3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine can be found in databases like PubChem . The compound has a molecular weight of 242 .


Chemical Reactions Analysis

While the specific chemical reactions involving 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine are not detailed in the search results, related compounds have been involved in regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions .

Scientific Research Applications

Spectroscopic Characterization and Theoretical Studies

The study on 5-Bromo-2-(trifluoromethyl)pyridine utilized spectroscopic methods and density functional theory (DFT) to understand its geometric structure, vibrational frequencies, and non-linear optical (NLO) properties. Such detailed characterization helps in designing molecules with desired physical and chemical properties for specific applications in materials science and optical technologies (H. Vural & M. Kara, 2017).

Synthetic Applications

Another study focused on Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction, highlighting the utility of brominated pyridines in synthesizing complex molecules with potential applications in medicinal chemistry and materials science. The synthesized pyridine derivatives showed significant biological activities, including anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).

Molecular Structure and Chemical Reactions

Research on Bis(pyridine)-based bromonium ions demonstrates the importance of brominated pyridines in studying molecular structures and chemical reaction mechanisms. Such studies contribute to a deeper understanding of molecular interactions and reactivity, which is crucial for designing efficient catalysts and developing new synthetic methodologies (A. A. Neverov et al., 2003).

Liquid Crystal Synthesis

An innovative approach described in the Unprecedented negishi coupling study involves using brominated and stannylated pyridines for the synthesis of liquid crystalline materials. These findings showcase the role of brominated pyridines in advanced materials synthesis, particularly in the development of new liquid crystal technologies (Y. Getmanenko & R. Twieg, 2008).

Safety And Hazards

The safety data sheet for 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine can be found on various chemical databases . It is advised to use this compound only for R&D purposes and not for medicinal or household use .

properties

IUPAC Name

(4-bromo-3,5,6-trifluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3/c6-1-2(7)4(9)11-5(12-10)3(1)8/h10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKOTXHCHASOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1NN)F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650530
Record name 4-Bromo-2,3,5-trifluoro-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine

CAS RN

65717-66-0
Record name 4-Bromo-2,3,5-trifluoro-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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